molecular formula C14H10FN B132905 6-(4-fluorophenyl)-1H-indole CAS No. 147621-16-7

6-(4-fluorophenyl)-1H-indole

Cat. No.: B132905
CAS No.: 147621-16-7
M. Wt: 211.23 g/mol
InChI Key: RUYZRLREVCHREA-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring at the 4-position and an indole structure. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and indole.

    Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with indole in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-(4-fluorophenyl)-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the search for new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-1H-indole: Similar structure but with a chlorine atom instead of fluorine.

    6-(4-bromophenyl)-1H-indole: Similar structure but with a bromine atom instead of fluorine.

    6-(4-methylphenyl)-1H-indole: Similar structure but with a methyl group instead of fluorine.

Uniqueness

6-(4-fluorophenyl)-1H-indole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, influencing the compound’s reactivity and interactions with biological targets. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-13-5-3-10(4-6-13)12-2-1-11-7-8-16-14(11)9-12/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYZRLREVCHREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455425
Record name 6-(4-FLUOROPHENYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147621-16-7
Record name 6-(4-FLUOROPHENYL)INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A degassed solution of 6-bromoindole (1.0 g, 5.1 mmol), 4-fluorobenzeneboronic acid (0.928 g, 6.63 mmol), potassium phosphate (2.7 g, 153 mmol) and palladium(0)tetrakis-(triphenylphosphine) (0.294 g, 0.255 mmol) in dimethylacetamide (50 mL) was heated at 120° C. for 14 hours. After cooling to room temperature, the mixture was diluted with water. The suspension was filtered, the solid washed with water and then dissolved in ethyl acetate (100 mL), dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with ethyl acetate:hexane (1:4) to give 0.411 g (38.2%) of the title compound as a white crystalline solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.928 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium(0)tetrakis-(triphenylphosphine)
Quantity
0.294 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
38.2%

Synthesis routes and methods II

Procedure details

Step 1 A mixture of 6-bromo-1H-indole (0.25 g, 1.275 mmol), 4-fluorophenylboronic acid (0.178 g, 1.275 mmol), and 2 M aqueous sodium carbonate (2.0 mL, 4.00 mmol) in toluene (10 mL) and ethanol (2.500 mL) was purged with argon and treated with tetrakis(triphenylphosphine)palladium (0.074 g, 0.064 mmol). The mixture was heated at 90° C. After 17 h, the mixture was cooled to rt and partitioned between water and EtOAc. The organic phase was dried and concentrated. The residue was purified by column chromatography (eluting with a gradient from 95:5 to 60:40 hexane-EtOAc) to provide 6-(4-fluorophenyl)-1H-indole as a white solid (175.5 mg, 65%). 1H NMR (400 MHz, DMSO-d6) δ 11.17 (1H, br. s.), 7.65-7.71 (2H, m), 7.56-7.62 (2H, m), 7.37 (1H, t, J=2.9 Hz), 7.22-7.31 (3H, m), 6.44 (1H, t, J=2.0 Hz). Mass spectrum m/z 212.2 (M+H)+.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.178 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.074 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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